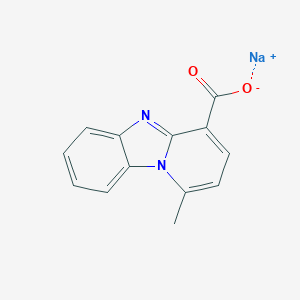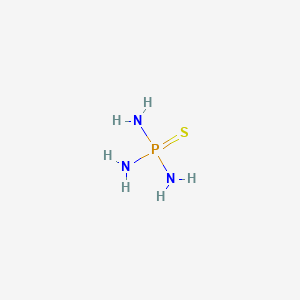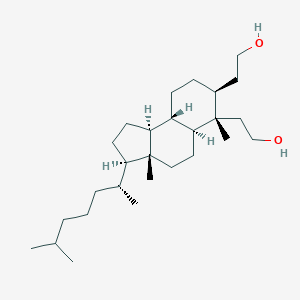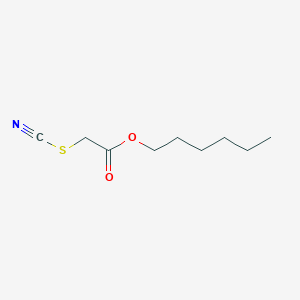
Neptunium-237
Übersicht
Beschreibung
Neptunium-237 is a radioactive isotope of the element neptunium, which is part of the actinide series in the periodic table. It has an atomic number of 93 and contains 144 neutrons in its nucleus. This compound is notable for its long half-life of approximately 2.14 million years, making it a significant isotope for various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Neptunium-237 is primarily produced as a by-product in nuclear reactors. It is formed through neutron capture reactions involving uranium-238. The reaction can be represented as:
Uranium-238+neutron→Uranium-239→Neptunium-239→Plutonium-239→this compound
The intermediate products undergo beta decay to eventually form this compound .
Industrial Production Methods: In industrial settings, this compound is extracted from spent nuclear fuel. The process involves dissolving the spent fuel in nitric acid, followed by a series of chemical separations to isolate neptunium. The neptunium is then purified through solvent extraction and ion exchange techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Neptunium-237 undergoes various chemical reactions, including oxidation, reduction, and complexation. It can exist in multiple oxidation states, ranging from +3 to +7, with +5 being the most stable in aqueous solutions .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or nitric acid.
Reduction: It can be reduced using reducing agents like hydrogen gas or zinc amalgam.
Complexation: this compound forms complexes with ligands such as hydroxamates and nitrates.
Major Products:
Oxidation: Neptunium dioxide (NpO2)
Reduction: Neptunium(III) chloride (NpCl3)
Complexation: Neptunium(V) hydroxamate complexes
Wissenschaftliche Forschungsanwendungen
Neptunium-237 has several important applications in scientific research:
Nuclear Fuel Cycle: It is used in the production of plutonium-238, which is a crucial isotope for powering space missions through radioisotope thermoelectric generators.
Environmental Studies: this compound is studied for its interactions with minerals and its mobility in the environment, which is important for radioactive waste management.
Radiochemistry: It is used in various radiochemical analyses and experiments to understand the behavior of actinides.
Wirkmechanismus
Neptunium-237 exerts its effects primarily through its radioactive decay. It decays by emitting alpha particles, which consist of two protons and two neutrons. This decay process transforms this compound into protactinium-233. The emitted alpha particles can cause ionization and damage to surrounding materials, which is a key consideration in its handling and storage .
Vergleich Mit ähnlichen Verbindungen
Plutonium-239: Like neptunium-237, plutonium-239 is an alpha emitter and is used in nuclear reactors and weapons.
Uranium-235: Another actinide, uranium-235, is used as fuel in nuclear reactors and has similar chemical properties.
Americium-241: This isotope is used in smoke detectors and industrial gauges and shares some chemical similarities with this compound.
Uniqueness: this compound is unique due to its long half-life and its role in the production of plutonium-238. Its ability to exist in multiple oxidation states also makes it versatile for various chemical reactions and applications .
Eigenschaften
IUPAC Name |
neptunium-237 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Np/i1+0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNLGNPSGWYGGD-IGMARMGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Np] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[237Np] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Np | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70930668 | |
| Record name | (~237~Np)Neptunium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70930668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.04817 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13994-20-2, 86954-34-9 | |
| Record name | Neptunium-237 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13994-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neptunium, isotope of mass 237 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013994202 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neptunium, isotope of mass 237 (237Np5+) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086954349 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (~237~Np)Neptunium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70930668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-Amino-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B88015.png)


![Benzoic acid,4-[(1-oxo-2-propen-1-yl)amino]-, ethyl ester](/img/structure/B88031.png)


